Cas no 1805914-97-9 (3-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one)

3-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one 化学的及び物理的性質
名前と識別子
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- 3-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one
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- インチ: 1S/C11H10BrF3OS2/c1-17-8-4-7(10(16)2-3-12)5-9(6-8)18-11(13,14)15/h4-6H,2-3H2,1H3
- InChIKey: YNUXBLGLAKKMFB-UHFFFAOYSA-N
- ほほえんだ: BrCCC(C1C=C(C=C(C=1)SC(F)(F)F)SC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 286
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 67.7
3-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013013960-1g |
3-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one |
1805914-97-9 | 97% | 1g |
1,504.90 USD | 2021-05-31 |
3-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
3-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-oneに関する追加情報
Research Briefing on 3-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one (CAS: 1805914-97-9)
This research briefing provides an in-depth analysis of the latest developments and studies related to the chemical compound 3-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one (CAS: 1805914-97-9). This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. The briefing consolidates recent findings, methodologies, and implications for future research.
The compound, characterized by its trifluoromethylthio and methylthio functional groups, has been investigated for its role in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding. Recent studies have explored its synthesis, stability, and reactivity under various conditions, shedding light on its potential as a lead compound in drug discovery.
One of the key areas of focus has been the compound's interaction with cysteine proteases, a class of enzymes implicated in numerous diseases, including cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated promising inhibitory activity, suggesting its utility in developing targeted therapies. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking to elucidate the binding mechanisms and optimize the compound's efficacy.
In addition to its biological activity, the synthetic pathways for 3-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one have been refined to improve yield and purity. Recent publications highlight the use of green chemistry principles, such as solvent-free reactions and catalytic methods, to enhance the sustainability of its production. These advancements are critical for scaling up synthesis while minimizing environmental impact.
Another notable aspect of this compound is its potential application in agrochemicals. Studies have indicated its effectiveness as a precursor for developing novel pesticides with improved selectivity and reduced toxicity. The trifluoromethylthio moiety, in particular, has been linked to enhanced bioactivity and stability, making it a valuable component in agrochemical design.
Despite these promising findings, challenges remain in translating the compound's potential into clinical or commercial applications. Issues such as bioavailability, metabolic stability, and toxicity profiles require further investigation. Ongoing research aims to address these gaps through structural modifications and comprehensive preclinical testing.
In conclusion, 3-Bromo-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one represents a versatile and promising candidate in both pharmaceutical and agrochemical research. Its unique chemical properties and broad applicability underscore the importance of continued exploration. Future studies should focus on optimizing its pharmacological profile and expanding its therapeutic and industrial uses.
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